molecular formula CHF3O3SY B1301944 Yttrium(III) trifluoromethanesulfonate CAS No. 52093-30-8

Yttrium(III) trifluoromethanesulfonate

Cat. No.: B1301944
CAS No.: 52093-30-8
M. Wt: 238.99 g/mol
InChI Key: MRVDPBDPQPBGMS-UHFFFAOYSA-N
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Preparation Methods

Yttrium(III) trifluoromethanesulfonate can be synthesized through two primary methods:

Chemical Reactions Analysis

Yttrium(III) trifluoromethanesulfonate is known for its role as a Lewis acid catalyst in various chemical reactions:

Mechanism of Action

As a Lewis acid, yttrium(III) trifluoromethanesulfonate exerts its effects by accepting electron pairs from donor molecules. This property allows it to catalyze various chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates .

Comparison with Similar Compounds

Yttrium(III) trifluoromethanesulfonate can be compared with other trifluoromethanesulfonate salts, such as:

This compound is unique due to its specific catalytic properties and its ability to promote a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

Biological Activity

Yttrium(III) trifluoromethanesulfonate, also known as yttrium triflate, is a compound with significant applications in organic synthesis and catalysis. Its biological activity, while not extensively studied, has implications in medicinal chemistry and polymerization processes. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its role as a catalyst in various chemical reactions, its potential biological effects, and relevant case studies.

  • Chemical Formula : (CF3SO3)3Y(CF_3SO_3)_3Y
  • Molecular Weight : 536.11 g/mol
  • Form : White powder
  • CAS Number : 52093-30-8
  • Purity : ≥98% .

Applications in Organic Synthesis

This compound is primarily utilized as a Lewis acid catalyst in organic reactions. Its catalytic properties enhance reaction yields and selectivity, making it valuable in synthesizing complex organic molecules.

Key Reactions Involving this compound:

  • Synthesis of α-Aminophosphonates :
    • Utilized in a one-pot three-component Birum–Oleksyszyn reaction.
    • Improved yields compared to traditional catalysts, demonstrating compatibility with various functional groups .
  • Ring-Opening Polymerization of ε-Caprolactone :
    • Initiates polymerization under mild conditions without requiring an inert atmosphere.
    • Results in poly(ε-caprolactone) with controlled molecular weights .

Case Study 1: Synthesis of UAMC-00050

In the development of UAMC-00050, researchers employed this compound as a catalyst for the synthesis of key intermediates. The study highlighted the catalyst's efficiency in enhancing yields during the multi-step synthesis process, which is critical for drug development .

Case Study 2: Polymerization Studies

A study on the ring-opening polymerization of ε-caprolactone using yttrium triflate demonstrated its ability to initiate polymerization without stringent environmental controls. The resulting polycaprolactone showed potential for biomedical applications due to its biodegradability characteristics .

Summary Table of Biological Activities and Applications

Application AreaDescriptionBiological Relevance
Medicinal ChemistrySynthesis of α-aminophosphonatesPotential enzyme inhibitors
Drug DevelopmentIntermediates for UAMC-00050Therapeutic applications
Polymer ScienceRing-opening polymerization of ε-caprolactoneBiodegradable materials for medical use

Properties

CAS No.

52093-30-8

Molecular Formula

CHF3O3SY

Molecular Weight

238.99 g/mol

IUPAC Name

trifluoromethanesulfonic acid;yttrium

InChI

InChI=1S/CHF3O3S.Y/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

MRVDPBDPQPBGMS-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Y+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Y]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yttrium(III) trifluoromethanesulfonate
Reactant of Route 2
Yttrium(III) trifluoromethanesulfonate
Reactant of Route 3
Yttrium(III) trifluoromethanesulfonate
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Q & A

Q1: How does Yttrium(III) trifluoromethanesulfonate influence the properties of PDMAEMA?

A1: this compound acts as a Lewis acid during the Atom Transfer Radical Polymerization (ATRP) of dimethylaminoethyl methacrylate. [] This presence influences the tacticity of the resulting PDMAEMA polymer. While the increase in isotactic triads is modest, it significantly impacts the polymer's thermoresponsive behavior, particularly its phase separation in aqueous solutions. [] This effect is attributed to the interaction of this compound with the monomer and growing polymer chains during polymerization, affecting the stereochemistry of the polymerization process.

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